Vitamin D3

Descripción general

Descripción

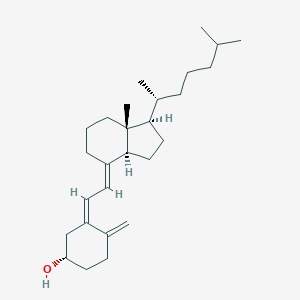

Vitamin D3 (cholecalciferol) is a secosteroid hormone critical for calcium homeostasis, bone health, and immune function. It is synthesized in the skin via UVB radiation (290–315 nm) from 7-dehydrocholesterol . Structurally, it has the molecular formula C₂₇H₄₄O, a molecular weight of 384.64 g/mol, and a CAS registry number of 67-97-0 . This compound is available as a white crystalline powder, soluble in organic solvents like methanol and ethanol, and is used extensively in pharmacological research, clinical diagnostics, and therapeutic applications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El colecalciferol se puede sintetizar mediante la conversión fotoquímica del 7-dehidrocolesterol, un proceso que imita la producción natural en la piel. La ruta sintética implica la irradiación del 7-dehidrocolesterol con luz UVB, seguida de una isomerización térmica para producir colecalciferol .

Métodos de producción industrial: En entornos industriales, el colecalciferol se produce utilizando un proceso similar. El 7-dehidrocolesterol se extrae de la lanolina, una sustancia obtenida de la lana de oveja. Este compuesto se expone luego a la luz UVB para convertirlo en colecalciferol. El producto se purifica mediante diversas técnicas cromatográficas para lograr la pureza deseada .

Análisis De Reacciones Químicas

Hepatic Hydroxylation

Vitamin D₃ is hydroxylated in the liver by CYP2R1 and CYP27A1 to form 25-hydroxyvitamin D₃ [25(OH)D₃] (calcifediol), the primary circulating metabolite .

Renal Activation

25(OH)D₃ is further hydroxylated in the kidneys by CYP27B1 to produce 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃] (calcitriol), the biologically active form .

Regulation :

- Stimulators : Parathyroid hormone (PTH), low serum calcium/phosphate .

- Inhibitors : High calcium/phosphate, fibroblast growth factor 23 (FGF23) .

Catabolism

Calcitriol is inactivated by CYP24A1 through 24-hydroxylation to calcitetrol, which is excreted as calcitroic acid .

Comparative Metabolism of D₃ vs. D₂ :

| Feature | Vitamin D₃ | Vitamin D₂ |

|---|---|---|

| 25-Hydroxylation | Efficient (CYP2R1) | Less efficient |

| Binding Affinity | Strong (vitamin D-binding protein) | Weaker |

| Inactivation | 24-hydroxylation (CYP24A1) | Rapid 24- and 26-hydroxylation |

Degradation Pathways

Vitamin D₃ degrades via:

- Oxidation : Catalyzed by metal ions (Fe³⁺, Cu²⁺) .

- Photooxidation : UV exposure generates tachysterol and lumisterol .

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) .

Kinetic Models :

- First-order kinetics : Under thermal degradation (rate increases 2.5× per 10°C rise) .

- Weibull model : Describes degradation under light/O₂ exposure .

Stabilization Strategies

| Stabilizer | Mechanism | Efficacy |

|---|---|---|

| EDTA | Chelates metal ions | Reduces oxidation by 70% |

| Ascorbic Acid | Antioxidant | Synergistic with EDTA |

| Citric Acid | pH buffering | Prevents acid hydrolysis |

HPLC-UV

- Application : Quantifies D₃ and metabolites in food/pharmaceuticals .

- LOD : 0.4 µg/kg for D₃ in fortified milk .

LC-MS/MS

- Advantage : Detects epimers (e.g., 3-epi-25(OH)D₃) and low-abundance metabolites .

- Derivatization : Amplifex® reagents improve sensitivity (10×) and stability (14–35% degradation after 3 months) .

Comparison of Analytical Techniques :

| Method | Sensitivity | Selectivity | Key Use Case |

|---|---|---|---|

| HPLC-UV | Moderate | Low | Bulk quantification in foods |

| LC-MS/MS | High | High | Clinical metabolite profiling |

Non-Classical Reactions

Aplicaciones Científicas De Investigación

Bone Health and Metabolism

Bone Density and Osteoporosis

Vitamin D3 is essential for calcium absorption and bone metabolism. Clinical trials, such as the Vitamin D Assessment (VIDA) study, demonstrated that correcting severe Vitamin D deficiency improved bone mass density in individuals with low baseline levels. However, supplementation in individuals already replete with Vitamin D did not show significant benefits in bone density or fracture risk . The VITamin D and OmegA-3 TriaL (VITAL) also confirmed that daily supplementation of 2000 IU did not lower the incidence of bone fractures among healthy adults aged 50 and older .

| Study | Population | Intervention | Findings |

|---|---|---|---|

| VIDA | Adults with low Vitamin D | 100,000 IU/month | Improved bone mass density in deficient individuals |

| VITAL | Healthy adults 50+ | 2000 IU/day | No significant reduction in fracture risk |

Immune System Modulation

Autoimmune Diseases

Research indicates that this compound may play a protective role against autoimmune diseases. In the VITAL trial, supplementation was associated with a 22% reduction in the incidence of autoimmune conditions such as rheumatoid arthritis and psoriasis . The immunomodulatory effects are attributed to this compound's ability to regulate immune responses by influencing T-cell function and cytokine production .

Infectious Diseases

A case study highlighted the relationship between Vitamin D levels and acute respiratory tract infections (ARTIs). A medical student with initial deficiency improved her serum levels significantly after supplementation, suggesting potential benefits for respiratory health .

Cancer Prevention and Treatment

Cancer Cell Growth Inhibition

Laboratory studies have shown that this compound can reduce cancer cell proliferation and modulate immune responses to enhance the effectiveness of cancer therapies. For instance, a study indicated that a diet rich in Vitamin D improved responses to cancer immunotherapy in mice by enhancing antitumor immune responses .

Innovative Delivery Systems

Nanotechnology in Supplementation

Recent advancements have explored novel delivery systems for this compound to enhance its bioavailability. A study developed a nanocellulose-based membrane for sustained transdermal release of this compound, which demonstrated effective release kinetics and potential for treating skin conditions while providing necessary supplementation .

Clinical Case Studies

Case Study on Supplementation Therapy

A notable case involved a 23-year-old female who underwent Vitamin D supplementation after being diagnosed with deficiency. Initial supplementation raised her serum levels from 45.6 nmol/l to 85.91 nmol/l within one month, showcasing the effectiveness of targeted therapy in addressing deficiencies .

Mecanismo De Acción

El colecalciferol ejerce sus efectos a través de una serie de conversiones metabólicas e interacciones con receptores específicos.

Dianas moleculares y vías:

Conversión a metabolitos activos: El colecalciferol se convierte primero en calcifediol en el hígado y luego en calcitriol en los riñones.

Interacción con receptores de vitamina D (VDR): El calcitriol se une a los VDR en varios tejidos, incluidos los intestinos, los huesos y los riñones.

Regulación de los niveles de calcio y fosfato: El calcitriol aumenta la absorción de calcio y fosfato de los intestinos, promueve la liberación de calcio de los huesos y reduce la excreción de calcio a través de los riñones.

Comparación Con Compuestos Similares

Comparison with Vitamin D2

Sources and Bioavailability

- Vitamin D2 (ergocalciferol) : Derived from plant/fungal sources (e.g., irradiated yeast).

- Vitamin D3: Sourced from animals (e.g., fish oil, lanolin) and synthesized in human skin.

Efficacy in Raising Serum 25(OH)D Levels

Multiple randomized controlled trials (RCTs) and meta-analyses demonstrate that D3 is more effective than D2 in elevating serum 25-hydroxyvitamin D [25(OH)D], the biomarker for vitamin D status:

- A 12-week RCT (n=250) showed D3 (50,000 IU/week) increased total 25(OH)D by 34.9 ng/mL vs. 24.9 ng/mL for D2 .

- A meta-analysis of 11 RCTs found D3 raised 25(OH)D levels 1.7-fold higher than D2 (95% CI: 1.23–2.11) .

Table 1: Vitamin D2 vs. D3 Efficacy

| Parameter | Vitamin D2 | This compound | Source |

|---|---|---|---|

| AUC (28-day study) | Lower | Significantly higher (P<0.002) | |

| Serum 25(OH)D increase | Moderate | 1.7-fold greater vs. D2 | |

| Biological half-life | Shorter | Longer |

Mechanisms and Potency

- Receptor Binding : Both forms bind the vitamin D receptor (VDR), but D3 has higher affinity, leading to prolonged transcriptional activity .

- Metabolism : D3 is more efficiently converted to 25(OH)D and downstream metabolites (e.g., 1,25(OH)₂D) due to reduced hepatic clearance .

Comparison with this compound Metabolites and Derivatives

Endogenous Metabolites

- 1,25-Dihydroxythis compound [1,25(OH)₂D3]: Active hormonal form regulating calcium absorption.

- 24,25-Dihydroxythis compound [24,25(OH)₂D3] : Inactive metabolite; its ratio to 25(OH)D3 is a marker of vitamin D sufficiency .

Table 2: Key this compound Metabolites

Clinical and Therapeutic Implications

Actividad Biológica

Vitamin D3, also known as cholecalciferol, is a secosteroid hormone that plays a crucial role in various biological processes within the human body. The most active form of this compound is 1α,25-dihydroxythis compound (calcitriol), which is synthesized in the liver and kidneys through hydroxylation of vitamin D precursors obtained from sunlight exposure or dietary sources. This article explores the biological activities of this compound, its mechanisms of action, and its implications for health, supported by data tables and case studies.

- Calcium Homeostasis : this compound is essential for maintaining calcium levels in the blood. It enhances intestinal absorption of calcium and phosphate, promoting bone mineralization and health .

- Gene Regulation : Calcitriol exerts its effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression related to calcium metabolism, cell differentiation, and immune function. The binding of calcitriol to VDR leads to transcriptional activation or repression of target genes .

- Cellular Differentiation and Apoptosis : this compound influences the growth and differentiation of various cell types, including keratinocytes, osteoblasts, and lymphocytes. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer prevention .

- Immune System Modulation : this compound modulates both innate and adaptive immune responses. It enhances the pathogen-fighting effects of monocytes and macrophages while regulating T-cell function .

Case Study 1: Vitamin D Supplementation and Respiratory Infections

A recent case study examined a 23-year-old female medical student with vitamin D insufficiency who increased her serum 25-hydroxyvitamin D levels from 45.60 nmol/L to 85.91 nmol/L through supplementation. Despite adherence to supplementation, her vitamin D levels declined during an acute respiratory tract infection (ARTI) episode, highlighting the complex relationship between vitamin D status and respiratory health .

Table I: Participant Characteristics

| Characteristic | Value |

|---|---|

| Age | 23 years |

| Initial 25(OH)D Level | 45.60 nmol/L |

| Post-Supplementation Level | 85.91 nmol/L |

| Supplement Dose | 4,000 IU for 14 days, then 2,000 IU for another 14 days |

This case underscores the need for further research on how infections may impact vitamin D metabolism.

Prevalence of Vitamin D Deficiency

A meta-analysis assessing global prevalence found that significant portions of populations across various regions exhibit vitamin D deficiency, particularly in higher latitudes where sunlight exposure is limited . The analysis stratified data by age, gender, and geographical location, revealing that:

- Global Prevalence : Approximately 30% of individuals aged over one year are deficient in vitamin D.

- Regional Variability : Higher deficiency rates were noted in populations living at higher latitudes compared to those closer to the equator.

Table II: Global Prevalence of Vitamin D Deficiency

| Region | Prevalence (%) |

|---|---|

| North America | 29% |

| Europe | 40% |

| Asia | 30% |

| Africa | 24% |

| South America | 25% |

Health Implications

The biological activities of this compound extend beyond bone health. Research indicates its potential role in reducing cancer mortality rates by modulating cellular processes involved in tumorigenesis . Furthermore, adequate levels of vitamin D are associated with lower incidences of autoimmune diseases and improved cardiovascular health outcomes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying vitamin D3 and its metabolites in human serum?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification of this compound metabolites (e.g., 25-hydroxythis compound) due to its high sensitivity and specificity. This method effectively separates epimeric forms like 3-epi-25-hydroxythis compound, which can confound results in pediatric populations . For cost-effective alternatives, UV spectrometric methods validated via ANOVA testing can be used in food, pharmaceutical, or environmental samples, though they lack the specificity of LC-MS/MS .

Q. How do study designs account for variability in this compound bioavailability across populations?

Cross-sectional observational studies often stratify participants by age, UV exposure, and baseline serum 25(OH)D levels. For example, mixed-effect analyses in standardized trials have shown that single sub-erythemal UVR doses significantly increase serum this compound in both younger and older adults, despite age-related differences in skin cholesterol precursors . Standardized protocols (e.g., Vitamin D Standardization Program) ensure comparability across studies .

Q. What are key considerations when comparing this compound and D2 supplementation efficacy?

Randomized controlled trials (RCTs) should use double-blind designs and measure serum 25(OH)D at consistent intervals. Meta-analyses indicate this compound is more effective than D2 in maintaining long-term serum 25(OH)D status, particularly during winter months . Contradictions in efficacy data (e.g., Holick et al. vs. Tripkovic et al.) may arise from differences in dosing regimens, baseline deficiency rates, or assay variability .

Advanced Research Questions

Q. How can deuterated this compound analogs (e.g., D3-d3, D3-d6) improve pharmacokinetic studies?

Deuterated forms (e.g., this compound-26,26,26,27,27,27-d6) serve as internal standards in LC-MS/MS to correct for matrix effects and ionization variability during metabolite quantification. They enable precise tracking of endogenous this compound metabolism in human serum, particularly for low-abundance metabolites .

Q. What experimental designs address confounding factors in this compound intervention studies?

Nested cohort designs with repeated measures are critical. For example, a 30-day nursery study in pigs controlled for diet (fixed IU/lb this compound) and water treatments (supplementation phases) to isolate growth performance outcomes . In human trials, stratified randomization by BMI and baseline 25(OH)D reduces confounding, as obesity alters this compound bioavailability .

Q. How should researchers resolve contradictions in this compound’s nonskeletal health effects?

Systematic reviews with dose-response meta-regressions can clarify heterogeneity. For example, conflicting results on cardiovascular benefits may stem from variable thresholds for deficiency (<20 ng/mL vs. <30 ng/mL) or inadequate adjustment for seasonal UV exposure . Mechanistic studies using knock-in/knockout mouse models (e.g., VDR gene modulation) are recommended to validate observational findings .

Q. Methodological Challenges and Solutions

Q. How can assay variability be minimized in multi-center this compound studies?

Harmonization using certified reference materials (e.g., NIST SRM 972a) and inter-laboratory proficiency testing are essential. Dried blood spot (DBS) analysis has shown strong correlation with plasma measurements (r > 0.85) and reduces pre-analytical variability .

Q. What statistical approaches are suitable for analyzing nonlinear this compound dose-response relationships?

Fractional polynomial models or spline regression account for threshold effects. For instance, serum 25(OH)D plateaus at high doses (>4000 IU/day), requiring segmented regression to identify optimal dosing .

Q. How do researchers validate self-reported this compound intake in observational studies?

Triangulate data via food diaries, biomarker analysis (serum 25(OH)D), and UV dosimetry. Studies using HPLC-UV to quantify dietary this compound in fortified foods improve accuracy compared to FFQs .

Q. Emerging Research Frontiers

Q. What novel delivery systems enhance this compound bioavailability in deficient populations?

Nanoemulsions and phospholipid-based formulations increase absorption in malabsorption syndromes. Pharmacokinetic studies using deuterated tracers show a 2.5-fold bioavailability improvement compared to oil-based supplements .

Q. How does this compound interact with the gut microbiome in immune modulation?

Metagenomic sequencing paired with targeted metabolomics (e.g., butyrate levels) in RCTs reveals bidirectional effects: this compound upregulates antimicrobial peptide genes, while gut bacteria modulate local 1,25(OH)₂D3 synthesis .

Propiedades

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YRZJJWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026294 | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Most individuals naturally generate adequate amounts of vitamin D through ordinary dietary intake of vitamin D (in some foods like eggs, fish, and cheese) and natural photochemical conversion of the vitamin D3 precursor 7-dehydrocholesterol in the skin via exposure to sunlight. Conversely, vitamin D deficiency can often occur from a combination of insufficient exposure to sunlight, inadequate dietary intake of vitamin D, genetic defects with endogenous vitamin D receptor, or even severe liver or kidney disease. Such deficiency is known for resulting in conditions like rickets or osteomalacia, all of which reflect inadequate mineralization of bone, enhanced compensatory skeletal demineralization, resultant decreased calcium ion blood concentrations, and increases in the production and secretion of parathyroid hormone. Increases in parathyroid hormone stimulate the mobilization of skeletal calcium and the renal excretion of phosphorus. This enhanced mobilization of skeletal calcium leads towards porotic bone conditions. Ordinarily, while vitamin D3 is made naturally via photochemical processes in the skin, both itself and vitamin D2 can be found in various food and pharmaceutical sources as dietary supplements. The principal biological function of vitamin D is the maintenance of normal levels of serum calcium and phosphorus in the bloodstream by enhancing the efficacy of the small intestine to absorb these minerals from the diet. At the liver, vitamin D3 or D2 is hydroxylated to 25-hydroxyvitamin D and then finally to the primary active metabolite 1,25-dihydroxyvitamin D in the kidney via further hydroxylation. This final metabolite binds to endogenous vitamin d receptors, which results in a variety of regulatory roles - including maintaining calcium balance, the regulation of parathyroid hormone, the promotion of the renal reabsorption of calcium, increased intestinal absorption of calcium and phosphorus, and increased calcium and phosphorus mobilization of calcium and phosphorus from bone to plasma to maintain balanced levels of each in bone and the plasma. In particular, calcitriol interacts with vitamin D receptors in the small intestine to enhance the efficiency of intestinal calcium and phosphorous absorption from about 10-15% to 30-40% and 60% increased to 80%, respectively. Furthermore, calcitriol binds with vitamin D receptors in osteoblasts to stimulate a receptor activator of nuclear factor kB ligand (or RANKL) which subsequently interacts with receptor activator of nuclear factor kB (NFkB) on immature preosteoclasts, causing them to become mature bone-resorbing osteoclasts. Such mature osteoclasts ultimately function in removing calcium and phosphorus from bone to maintain blood calcium and phosphorus levels. Moreover, calcitriol also stimulates calcium reabsorption from the glomerular filtrate in the kidneys. Additionally, it is believed that when calcitriol binds with nuclear vitamin D receptors, that this bound complex itself binds to retinoic acid X receptor (RXR) to generate a heterodimeric complex that consequently binds to specific nucleotide sequences in the DNA called vitamin D response elements. When bound, various transcription factors attach to this complex, resulting in either up or down-regulation of the associated gene's activity. It is thought that there may be as much as 200 to 2000 genes that possess vitamin D response elements or that are influenced indirectly to control a multitude of genes across the genome. It is in this way that cholecalciferol is believed to function in regulating gene transcription associated with cancer risk, autoimmune disorders, and cardiovascular disease linked to vitamin D deficiency. In fact, there has been some research to suggest calcitriol may also be able to prevent malignancies by inducing cellular maturation and inducing apoptosis and inhibiting angiogenesis, exhibit anti-inflammatory effects by inhibiting foam cell formation and promoting angiogenesis in endothelial colony-forming cells in vitro, inhibit immune reactions by enhancing the transcription of endogenous antibiotics like cathelicidin and regulate the activity and differentiation of CD4+ T cells, amongst a variety of other proposed actions., The principal biologic function of vitamin D is to maintain serum calcium and phosphorus concentrations within the normal range by enhancing the efficiency of the small intestine to absorb these minerals from the diet. Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., The most two important mechanisms by which vitamin D acts to maintain normal concentration of calcium and phosphate in plasma are to facilitate their absorption by the small intestine and to enhance their mobilization from bone. /Vitamin D/ | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals | |

CAS No. |

67-97-0, 1406-16-2 | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholecalciferol [USP:BAN:JAN:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colecalciferol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C6V77QF41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.